
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique properties. Ionic liquids are salts that are liquid at or near room temperature and are composed of organic cations and inorganic or organic anions. This particular compound is known for its low melting point, high thermal stability, and negligible vapor pressure, making it an attractive alternative to traditional solvents in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole with butyl chloride, followed by the introduction of a hydroxyethyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like acetonitrile or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to minimize impurities and maximize efficiency. The final product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride anion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions often involve the use of silver salts or other halide sources.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a reduced imidazolium derivative.
Substitution: The major products are new ionic liquids with different anions.
Aplicaciones Científicas De Investigación
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique solvation properties.
Biology: It has been studied for its potential use in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its potential as a drug delivery agent and its antimicrobial properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, and in processes such as electroplating and battery production.
Mecanismo De Acción
The mechanism by which 1-butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride exerts its effects is largely dependent on its ionic nature. The cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The chloride anion can also participate in nucleophilic substitution reactions, further expanding the compound’s utility.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-(2-hydroxyethyl)imidazolium bromide
- 1-Butyl-2,3,4,5-tetramethylimidazolium bromide
Uniqueness
1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and solubility in polar solvents. This functional group also imparts additional reactivity, making it suitable for a broader range of chemical transformations compared to its analogs.
Propiedades
Número CAS |
444723-74-4 |
|---|---|
Fórmula molecular |
C9H19ClN2O |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;chloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H |
Clave InChI |
MGZFKCKWIRPETH-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+]1CN(C=C1)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



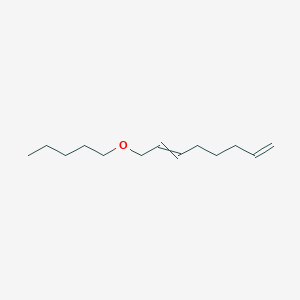

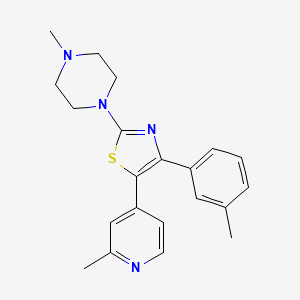


![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
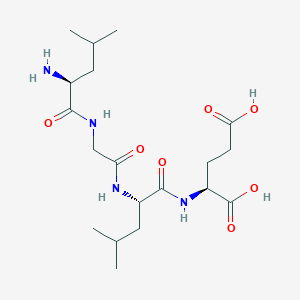

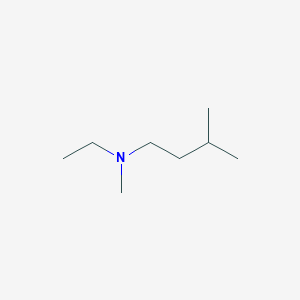
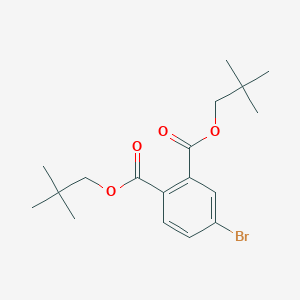
![Benzene, 1-[(3,3-dimethyl-1-butynyl)sulfinyl]-4-methyl-](/img/structure/B14235051.png)
![1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-](/img/structure/B14235058.png)
![N-[1-(4-methoxyanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B14235072.png)
